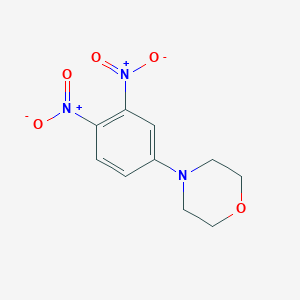

4-(3,4-dinitrophenyl)morpholine

Description

Properties

IUPAC Name |

4-(3,4-dinitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c14-12(15)9-2-1-8(7-10(9)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBTRVKXPIHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dinitrophenyl)morpholine typically involves the reaction of morpholine with 3,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the morpholine ring. The reaction is usually conducted in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-(3,4-dinitrophenyl)morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dinitrophenyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Oxidation: Hydrogen peroxide or peracids.

Major Products Formed

Nucleophilic Substitution: Substituted morpholine derivatives.

Reduction: 4-(3,4-Diaminophenyl)morpholine.

Oxidation: Morpholine N-oxide derivatives.

Scientific Research Applications

4-(3,4-Dinitrophenyl)morpholine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dinitrophenyl)morpholine involves its interaction with nucleophiles and electrophiles due to the electron-withdrawing nature of the nitro groups. This makes the compound highly reactive in nucleophilic aromatic substitution reactions. Additionally, the morpholine ring can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Nitrophenyl-Substituted Morpholines

2.1.1. 4-(4-Nitrophenyl)morpholine

- Structure : Features a single nitro group at the para position of the phenyl ring.

- Crystallography : Exhibits aromatic π-π stacking interactions in the solid state, with the morpholine ring adopting a chair conformation. The absence of a second nitro group reduces steric hindrance compared to 4-(3,4-dinitrophenyl)morpholine, leading to distinct packing arrangements .

- Bioactivity : Demonstrates anticancer activity, particularly as an intermediate in synthesizing kinase inhibitors and antimycobacterial agents .

2.1.2. 4-(4-Nitrophenyl)thiomorpholine

- Structure : Replaces the oxygen atom in the morpholine ring with sulfur.

- Crystallography : Forms centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking, unlike its oxygen-containing analog. The sulfur atom increases lipophilicity (logP ~2.5) and metabolic susceptibility to oxidation .

- Applications : Used in antidiabetic, antimigraine, and antifungal drug precursors .

Functional Analogues: Agrochemical Morpholine Derivatives

2.2.1. Dimethomorph

- Structure : (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine.

- Properties : Higher logP (~3.8) due to the chlorophenyl and dimethoxyphenyl groups, enhancing soil adsorption and fungicidal activity.

- Bioactivity : Inhibits fungal cell wall synthesis and impacts soil microbial communities, altering nitrogen cycling .

Pharmacologically Active Morpholine Derivatives

2.3.1. VPC-14449

- Structure : 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine.

- Bioactivity : Targets androgen receptor signaling in prostate cancer. The bromine atoms and thiazole ring enhance binding affinity compared to simpler nitroaromatic morpholines .

2.3.2. 4-((1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine

- Structure : Combines morpholine with a dichlorobenzyl-indole group.

- Bioactivity : Exhibits potent antimycobacterial activity (MIC = 6.25 μg/mL against Mycobacterium tuberculosis), attributed to the chlorine atoms’ electron-withdrawing effects .

Comparative Data Table

*Estimated based on nitro group contributions.

Key Research Findings

Synthetic Accessibility : 4-(3,4-Dinitrophenyl)morpholine can likely be synthesized via nucleophilic aromatic substitution (e.g., reacting 3,4-dinitrochlorobenzene with morpholine), analogous to 4-(4-nitrophenyl)morpholine .

Bioactivity Trends : Additional nitro groups generally enhance antibacterial and antimycobacterial activity but may reduce metabolic stability. For example, 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine shows superior anti-TB activity over simpler nitroaromatic morpholines .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3,4-dinitrophenyl)morpholine with high purity?

The synthesis typically involves nucleophilic aromatic substitution between morpholine and 1-chloro-3,4-dinitrobenzene. A validated method includes refluxing 2,4-dinitrochlorobenzene with excess morpholine in absolute methanol for 5 hours, yielding a 70% product with crystallization from benzene-petroleum ether . Key parameters include stoichiometric excess of morpholine (5.2 eq.) and inert atmosphere conditions to prevent side reactions. Purity is confirmed via TLC (ethyl acetate/n-hexane, 1:9) and UV spectroscopy (λmax = 372–375 nm in methanol/acetonitrile) .

Q. How can spectroscopic techniques characterize 4-(3,4-dinitrophenyl)morpholine?

- UV-Vis : Strong absorbance at 372–375 nm (ε ≈ 15,000–16,000 L·mol⁻¹·cm⁻¹) due to the nitroaromatic chromophore .

- NMR : Expected signals include aromatic protons (δ 8.5–9.0 ppm for dinitrophenyl) and morpholine ring protons (δ 3.5–4.0 ppm for CH2-N and CH2-O). Compare with analogous morpholine derivatives for assignment .

- MS : Molecular ion peak at m/z 295 (C10H10N3O4<sup>+</sup>) and fragmentation patterns consistent with nitro group loss .

Q. What safety protocols are critical when handling 4-(3,4-dinitrophenyl)morpholine?

- Toxicity : Nitroaromatic compounds are potential mutagens. Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Storage : Keep in airtight containers away from light to prevent decomposition.

- Waste Disposal : Neutralize with reducing agents (e.g., sodium sulfide) before disposal to detoxify nitro groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(3,4-dinitrophenyl)morpholine in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The nitro groups at positions 3 and 4 create electron-deficient aromatic rings, directing nucleophilic attack to the para position relative to the morpholine substituent. Solvent effects (methanol vs. DMSO) can be modeled using polarizable continuum models (PCM) to optimize reaction conditions .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. lower yields)?

Systematically vary:

- Solvent polarity : Methanol vs. ethanol affects reaction kinetics.

- Catalysts : Additives like K2CO3 may enhance nucleophilicity.

- Temperature : Microwave-assisted synthesis could reduce reaction time and improve yield .

Validate reproducibility via HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity .

Q. How does 4-(3,4-dinitrophenyl)morpholine interact with biological targets (e.g., enzymes or receptors)?

Hypothesize binding modes using molecular docking (AutoDock Vina):

Q. What analytical methods quantify degradation products of 4-(3,4-dinitrophenyl)morpholine under varying pH?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.